molecular formula C18H15ClN4O2 B4518043 N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4518043
M. Wt: 354.8 g/mol
InChI Key: FAUWIKMRDBFRGW-UHFFFAOYSA-N
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Description

N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0883534 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko et al. (2008) describes the synthesis of novel bicyclic systems including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives through a one-pot condensation process. This process involves 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The structures of these compounds were confirmed using various spectroscopic methods, and a PASS prediction presented potential biological activities for these synthesized compounds Kharchenko, O. S. Detistov, V. Orlov, 2008.

Antagonistic Molecular Interaction Studies

Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a structure bearing resemblance to N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The research focused on the molecular interaction of this compound with the CB1 cannabinoid receptor, utilizing AM1 molecular orbital method for conformational analysis and developing unified pharmacophore models for CB1 receptor ligands J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002.

PARP Inhibitor Development for Cancer Therapy

Penning et al. (2010) identified (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a potent and efficacious inhibitor of poly(ADP-ribose) polymerase (PARP), highlighting the therapeutic potential of benzimidazole carboxamide derivatives in cancer treatment. This compound demonstrated excellent PARP-1 enzyme potency, cellular potency, oral bioavailability, and in vivo efficacy, which underscores the significance of this chemical class in medical research T. Penning, G. Zhu, J. Gong, Sheela A. Thomas, V. Gandhi, X. Liu, Yan Shi, V. Klinghofer, Eric F. Johnson, Chang H. Park, Elizabeth H. Fry, C. Donawho, D. Frost, F. G. Buchanan, G. Bukofzer, L. Rodriguez, Velitchka Bontcheva-Diaz, J. Bouska, Donald J. Osterling, A. Olson, K. Marsh, Yan Luo, V. Giranda, 2010.

Novel Fluorescent Probes for DNA Detection

Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, aiming to develop potential fluorescent probes for DNA detection. This study utilized microwave-assisted synthesis for the uncatalyzed amination of various compounds, further characterized by spectroscopic methods. The findings indicate the potential application of these compounds as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA N. Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-12-1-4-14(5-2-12)23-9-11(7-17(23)24)18(25)22-13-3-6-15-16(8-13)21-10-20-15/h1-6,8,10-11H,7,9H2,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUWIKMRDBFRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-1H-benzimidazol-6-yl-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.